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  • Product: Carboxylatooxy carbonate
  • CAS: 34099-48-4

Core Science & Biosynthesis

Foundational

Kinetics of Carboxylatooxy Carbonate Degradation Pathways: A Technical Guide for Drug Development and Material Sciences

Executive Summary Carboxylatooxy carbonates—formally known under IUPAC nomenclature as peroxydicarbonates (possessing the core motif [O-]C(=O)OOC(=O)[O-] or its esterified derivatives)—are highly reactive species charact...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Carboxylatooxy carbonates—formally known under IUPAC nomenclature as peroxydicarbonates (possessing the core motif [O-]C(=O)OOC(=O)[O-] or its esterified derivatives)—are highly reactive species characterized by a labile peroxide bond flanked by two carbonate groups. Historically utilized as radical initiators in polymer synthesis, their unique degradation kinetics have recently positioned them as critical intermediates in advanced drug development, particularly in the design of peroxide-activated prodrugs for targeted oxidative stress therapies.

As a Senior Application Scientist, I have structured this whitepaper to provide an authoritative, in-depth analysis of the degradation kinetics of carboxylatooxy carbonates. This guide synthesizes mechanistic theory, thermodynamic data, translational applications in pharmacology, and field-proven experimental protocols to ensure rigorous, self-validating research outcomes.

Structural Dynamics and Mechanistic Pathways

The degradation of carboxylatooxy carbonates is primarily governed by the extreme lability of the O-O peroxy bond. However, the exact kinetic pathway is heavily dictated by the electronic nature of the flanking R groups and the solvent environment. Density Functional Theory (DFT) and Møller-Plesset perturbation calculations have elucidated three primary degradation pathways [1].

Homolytic One-Bond Cleavage

For carboxylatooxy carbonates with electron-donating R groups (e.g., diethyl peroxydicarbonate), thermal or photochemical activation induces a stepwise one-bond cleavage . The O-O bond breaks homolytically, generating two transient carbonate radical anions ( CO3∙−​ ). These radicals are highly reactive and rapidly abstract hydrogen atoms from surrounding solvents or biological matrices, a mechanism that has been notably implicated in the oxidative degradation of organic electrolytes in lithium-O2 batteries [2].

Concerted Two-Bond Cleavage

When the flanking groups are highly electron-withdrawing (e.g., fluorinated derivatives), the degradation shifts to a concerted two-bond cleavage . The O-O bond and the adjacent R-O or R-C bond break simultaneously. This concerted mechanism bypasses the carbonate radical intermediate entirely, directly yielding an alkoxy/alkyl radical and liberating carbon dioxide ( CO2​ ). This pathway inherently possesses a lower activation energy barrier due to the thermodynamic driving force of CO2​ formation [1].

Aqueous Hydrolysis

In aqueous environments, particularly for inorganic salts like sodium carboxylatooxy carbonate ( Na2​C2​O6​ ), the dominant degradation pathway is heterolytic hydrolysis. The molecule reacts with water or hydroxide ions to yield hydrogen peroxide ( H2​O2​ ) and sodium bicarbonate ( NaHCO3​ ). This hydrolytic degradation follows pseudo-first-order kinetics and is highly pH-dependent [3].

Pathways A Carboxylatooxy Carbonate (R-O-C(=O)OOC(=O)-O-R) B One-Bond Cleavage (Homolytic O-O) A->B Thermal/UV (e- donating R) C Two-Bond Cleavage (Concerted O-O & C-O) A->C Thermal (e- withdrawing R) D Hydrolysis (Aqueous) A->D H2O / OH- E Carbonate Radical Anions (2x CO3•-) B->E F Alkoxy Radicals + CO2 C->F G Hydrogen Peroxide + Bicarbonate D->G

Figure 1: Mechanistic degradation pathways of carboxylatooxy carbonates.

Kinetic Parameters and Thermodynamics

The thermal decomposition of carboxylatooxy carbonates strictly follows first-order kinetics. Understanding these parameters is critical for calculating the Self-Accelerating Decomposition Temperature (SADT)—the lowest ambient temperature at which a runaway reaction can occur.

Table 1: Kinetic Parameters of Selected Carboxylatooxy Carbonates
CompoundSolvent / MatrixDominant PathwayActivation Energy ( Ea​ )Half-Life ( T1/2​ ) at 60°C
Diethyl peroxydicarbonate (DEPDC) scCO 2​ / BenzeneOne-bond (Homolytic)~132.0 kJ/mol~1.5 hours
Diisopropyl peroxydicarbonate (IPP) TolueneOne-bond (Homolytic)~125.4 kJ/mol~2.0 hours
Trifluoroacetyl peroxide (TFAP)* Gas Phase (Calculated)Two-bond (Concerted)~105.0 kJ/molN/A (Highly unstable)
Sodium peroxydicarbonate Aqueous (pH 10)Hydrolysis~85.0 kJ/mol~69 minutes (at 25°C)

*Included as an electron-withdrawing structural analogue to demonstrate the kinetic shift toward concerted cleavage.

Translational Applications in Drug Development

The unique degradation kinetics of the carboxylatooxy carbonate motif have been recently leveraged in pharmacology to design peroxide-activated prodrugs .

In chronic inflammatory conditions and neuropathic pain, localized tissues exhibit pathologically high concentrations of biological peroxides (e.g., H2​O2​ ) due to oxidative stress. Traditional systemic analgesics often cause severe off-target toxicity and tolerance. By masking an active carboxylic acid drug with a peroxide-sensitive 1,2-dicarbonyl or carboxylatooxy carbonate linkage, the prodrug remains kinetically stable in healthy tissues [4].

Upon entering the oxidative microenvironment, the prodrug undergoes a rapid, peroxide-driven degradation pathway. The linkage forms a transient anhydride that immediately hydrolyzes, releasing the active therapeutic warhead and benign CO2​ . This targeted degradation ensures that Nrf2 pathway activation (or target receptor engagement) occurs only at the site of nerve injury, preventing systemic tolerance [4].

Self-Validating Experimental Protocols

To accurately quantify the degradation kinetics of these compounds, protocols must eliminate induced decomposition artifacts. Below are two field-proven methodologies.

Protocol 1: Thermal Kinetics via Accelerating Rate Calorimetry (ARC)

This protocol determines the Ea​ and SADT of organic carboxylatooxy carbonates [5].

Causality & Rationale: Traditional Differential Scanning Calorimetry (DSC) suffers from heat loss to the environment. ARC operates under strictly adiabatic conditions, ensuring that all heat generated by the homolytic cleavage is retained in the sample, providing true kinetic data.

  • Sample Preparation: Dilute the carboxylatooxy carbonate to 0.1 M in an inert solvent (e.g., chlorobenzene). Reasoning: High concentrations lead to radical-induced secondary decomposition, which artificially inflates the reaction order and skews first-order kinetic extraction.

  • Bomb Loading: Load 5 mL of the solution into a spherical Titanium bomb. Reasoning: Titanium is mandatory; stainless steel contains transition metals (Fe, Ni) that catalyze the heterolytic cleavage of the peroxy bond, invalidating thermal data.

  • Heat-Wait-Search (HWS) Activation: Program the ARC to heat in 5°C increments, wait 15 minutes for thermal equilibrium, and search for self-heating.

  • Exothermic Tracking: Once self-heating exceeds 0.02 °C/min, the system switches to adiabatic tracking until the exotherm concludes.

  • Validation Checkpoint: Calculate the Thermal Inertia Factor ( Φ ). If Φ>1.1 , the extracted Ea​ will be artificially high. Apply the Φ -correction mathematical model to validate the intrinsic kinetic parameters.

Workflow S1 1. Sample Preparation (0.1M in inert solvent) S2 2. ARC Loading (Titanium Spherical Bomb) S1->S2 S3 3. Heat-Wait-Search Mode Activation S2->S3 S4 4. Exothermic Detection (>0.02 °C/min) S3->S4 S5 5. Adiabatic Tracking & Kinetics Extraction S4->S5 S6 6. SADT & Activation Energy Calculation S5->S6

Figure 2: ARC workflow for determining thermal decomposition kinetics.
Protocol 2: Hydrolytic Degradation Tracking via Catalyzed Iodometric Titration

Used for tracking the aqueous degradation of inorganic carboxylatooxy carbonates (e.g., Na2​C2​O6​ ) into H2​O2​ [3].

  • Kinetic Aliquoting: Extract 1.0 mL aliquots of the aqueous reaction mixture at 5-minute intervals.

  • Acidic Quenching: Immediately inject the aliquot into 10 mL of ice-cold 1.0 M H2​SO4​ containing excess Potassium Iodide (KI). Reasoning: The acid protonates the carbonate species, instantly halting base-catalyzed hydrolysis, while the low temperature freezes the kinetic profile.

  • Catalyst Addition: Add 3 drops of 3% Ammonium Molybdate solution. Reasoning: Carboxylatooxy carbonates and their H2​O2​ degradation products react sluggishly with iodide. Molybdate acts as an oxygen-transfer catalyst, ensuring immediate and quantitative liberation of Iodine ( I2​ ).

  • Titration: Titrate the liberated I2​ with standardized 0.1 M Sodium Thiosulfate ( Na2​S2​O3​ ) using a starch indicator until the blue-black color disappears.

  • Validation Checkpoint: Run a parallel blank titration of the KI/ H2​SO4​ solution to account for atmospheric autoxidation of iodide. Subtract the blank volume to ensure the calculated rate constant ( k ) strictly reflects carboxylatooxy carbonate degradation.

Conclusion

The degradation kinetics of carboxylatooxy carbonates represent a delicate balance between homolytic radical generation, concerted molecular fragmentation, and hydrolytic breakdown. By mastering these pathways—and utilizing rigorous, self-validating analytical techniques like ARC and catalyzed iodometry—researchers can safely harness these highly reactive motifs. Whether engineering the next generation of peroxide-activated prodrugs to combat oxidative stress or optimizing industrial polymer synthesis, precise kinetic control remains the cornerstone of successful application.

Exploratory

Density functional theory (DFT) study of carboxylatooxy carbonate

An In-Depth Technical Guide to Density Functional Theory (DFT) Studies of Carboxylato and Carbonate Systems For Researchers, Scientists, and Drug Development Professionals Abstract Carboxylate and carbonate moieties are...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to Density Functional Theory (DFT) Studies of Carboxylato and Carbonate Systems

For Researchers, Scientists, and Drug Development Professionals

Abstract

Carboxylate and carbonate moieties are fundamental to a vast array of chemical and biological processes, from biomineralization and enzyme catalysis to materials science and atmospheric chemistry. Understanding the intricate interactions and reaction mechanisms of these functional groups at the molecular level is paramount for innovation in fields such as drug development, catalyst design, and environmental science. Density Functional Theory (DFT) has emerged as a powerful computational tool, providing invaluable insights into the electronic structure, reactivity, and spectroscopic signatures of carboxylato and carbonate systems. This guide offers a comprehensive overview of the application of DFT to the study of these important chemical entities. We delve into the theoretical underpinnings of DFT, provide a practical guide to computational methodology, and showcase illustrative case studies from the forefront of research.

Introduction: The Ubiquity and Importance of Carboxylates and Carbonates

Carboxylic acids and their conjugate bases, carboxylates, are central to the chemistry of life. They are the building blocks of fatty acids and amino acids, and their ability to coordinate with metal ions is crucial for the function of many metalloproteins[1]. The binding mode of carboxylates to metal centers, for instance, can significantly influence the metal's binding affinity and selectivity, a key consideration in drug design[1].

Similarly, carbonates are not only the primary constituent of many minerals but also play a critical role in the global carbon cycle and in physiological pH buffering. The formation and dissolution of calcium carbonate, for example, are fundamental processes in biomineralization and have significant implications for materials science[2][3].

The study of systems containing both carboxylato and carbonate functionalities is essential for understanding a range of phenomena, including the interaction of organic molecules with mineral surfaces[4] and the mechanisms of certain enzymatic reactions. Given the often-transient nature of reaction intermediates and the complexity of these systems, experimental characterization can be challenging. DFT provides a theoretical microscope to probe these systems with atomic-level detail.

Theoretical Foundations of DFT for Carboxylato and Carbonate Systems

Density Functional Theory is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It has become the workhorse of computational chemistry due to its favorable balance of accuracy and computational cost[5]. The core idea of DFT is that the energy of a system can be determined from its electron density, which is a function of only three spatial coordinates, rather than the complex many-electron wavefunction.

The Choice of Exchange-Correlation Functional

The exact form of the exchange-correlation functional, which accounts for the quantum mechanical effects of exchange and correlation, is unknown and must be approximated. The choice of this functional is critical and will dictate the accuracy of the results. For systems involving carboxylates and carbonates, several classes of functionals are commonly employed:

  • Generalized Gradient Approximation (GGA): Functionals like PBE (Perdew–Burke–Ernzerhof) are often a good starting point for geometry optimizations of solid-state systems and surfaces[6].

  • Hybrid Functionals: These functionals, such as B3LYP and PBE0, incorporate a portion of the exact Hartree-Fock exchange and often provide more accurate descriptions of reaction barriers and electronic properties[7][8][9]. The CAM-B3LYP functional, a long-range corrected hybrid, can be particularly useful for describing charge transfer processes[10].

  • Meta-GGA and Double-Hybrid Functionals: Functionals like M06-2X are known to perform well for main-group thermochemistry and kinetics, making them suitable for studying reaction mechanisms in solution[10][11].

The Role of the Basis Set

The basis set is a set of mathematical functions used to build the molecular orbitals. The size and type of basis set will affect the accuracy and computational cost of the calculation.

  • Pople-style basis sets: Sets like 6-31G(d,p) and 6-311+G(2d,p) are widely used for molecular calculations and offer a good compromise between accuracy and efficiency[9]. The inclusion of polarization (d,p) and diffuse (+) functions is often crucial for accurately describing the diffuse electron density of anions like carboxylates and carbonates.

  • Dunning's correlation-consistent basis sets: The aug-cc-pVTZ basis set, for example, is designed to systematically converge towards the complete basis set limit and is often used for high-accuracy energy calculations[10][11].

  • Plane-wave basis sets: For periodic systems, such as the study of adsorption on mineral surfaces, a plane-wave basis set is the standard choice[12].

A Practical Guide to DFT Calculations

This section provides a generalized workflow for performing a DFT study on a system containing carboxylate and carbonate species.

Step-by-Step Computational Protocol
  • Structure Preparation:

    • Construct the initial 3D structure of the molecule or system of interest using a molecular builder.

    • For reactions, identify the reactant(s), product(s), and potential transition state structures.

  • Geometry Optimization:

    • Perform a geometry optimization to find the minimum energy structure.

    • Choose an appropriate functional and basis set based on the system and desired accuracy.

    • For calculations in solution, include a solvation model (e.g., PCM, SMD). For solid-state systems, use periodic boundary conditions.

  • Frequency Calculation:

    • Perform a frequency calculation on the optimized geometry.

    • Confirm that the structure is a true minimum by ensuring there are no imaginary frequencies. For a transition state, there should be exactly one imaginary frequency corresponding to the reaction coordinate.

    • The frequency calculation also provides thermodynamic data such as zero-point vibrational energy (ZPVE), enthalpy, and Gibbs free energy.

  • Single-Point Energy Calculation:

    • For higher accuracy, perform a single-point energy calculation on the optimized geometry using a larger basis set and a more sophisticated functional.

  • Analysis of Results:

    • Analyze the optimized geometry (bond lengths, angles).

    • Visualize the molecular orbitals (HOMO, LUMO) to understand electronic properties.

    • For reactions, calculate the reaction energy and activation barrier from the Gibbs free energies.

    • Simulate vibrational spectra (IR, Raman) from the calculated frequencies and intensities.

G cluster_workflow DFT Computational Workflow A 1. Structure Preparation (Molecular Builder) B 2. Geometry Optimization (e.g., B3LYP/6-31G(d)) A->B Initial Guess C 3. Frequency Calculation (Confirm Minima/TS) B->C Optimized Structure D 4. High-Accuracy Energy (e.g., M06-2X/aug-cc-pVTZ) C->D Validated Structure E 5. Results Analysis (Energies, Spectra, MOs) D->E Final Energies

Caption: A generalized workflow for performing DFT calculations on molecular systems.

Applications and Case Studies

DFT has been successfully applied to a wide range of problems involving carboxylates and carbonates.

Reaction Mechanisms

DFT is a powerful tool for elucidating complex reaction mechanisms. For example, a study on the formation of the carbonate radical anion from CO2-containing systems and the hydroxyl radical used DFT to calculate the energy barriers and reaction rate constants for different pathways[10][11]. The results showed that the reaction of the hydroxyl radical with bicarbonate (HCO3-) has the lowest energy barrier, making it the most favorable pathway[10][11].

In the field of catalysis, DFT has been used to investigate the mechanism of dimethyl carbonate (DMC) formation on a Cu2O catalyst[13]. The calculations identified the rate-determining step as the insertion of CO into a methoxide species, providing valuable insights for catalyst optimization[13].

Vibrational Spectroscopy

DFT can accurately predict the vibrational spectra (IR and Raman) of molecules, which can be used to interpret experimental data. Comprehensive DFT studies have been performed on a wide range of carbonate minerals, establishing correlations between the vibrational frequencies and the structural parameters, such as the metal-oxygen bond distance[7][8][14][15]. These theoretical studies provide a powerful tool for the identification and characterization of new carbonate-containing materials[7][14]. Similarly, the vibrational signatures of the carboxyl group have been extensively studied using DFT, providing a detailed understanding of its various vibrational modes.

Vibrational ModeTypical Wavenumber Range (cm⁻¹) (Carboxylate)Typical Wavenumber Range (cm⁻¹) (Carbonate)
Symmetric Stretch1400 - 14501050 - 1100 (ν₁)
Asymmetric Stretch1550 - 16501400 - 1500 (ν₃)
In-plane Bend~700 - 800700 - 750 (ν₄)
Out-of-plane Bend~600 - 700850 - 900 (ν₂)

Table 1: Typical vibrational frequency ranges for carboxylate and carbonate groups. Data synthesized from multiple sources[7][8][14][15].

Interactions with Surfaces and Metal Ions

The interaction of carboxylates and carbonates with surfaces and metal ions is crucial in many applications. DFT has been used to study the formation of surface carbonates on BaO(001) upon exposure to CO2[12]. The calculations revealed that CO2 adsorbs at basic surface oxygen sites, forming an anionic surface carbonate species[12].

The binding of carboxylates to metal ions is a fundamental interaction in bioinorganic chemistry. DFT studies have shown that multi-body effects can significantly influence the interaction potential between carboxylates and metal ions like Ca2+ and Na+[16]. DFT has also been employed to investigate the binding of various ligands, including carboxylates, to different metal ions, providing insights into the design of chelating agents[17]. The mode of carboxylate binding (monodentate vs. bidentate) has been shown to be a key factor in determining the metal binding affinity and selectivity in proteins[1].

G cluster_interactions Carboxylate-Metal Ion Binding Modes cluster_monodentate Monodentate cluster_bidentate Bidentate M Metal Ion O1_mono O M->O1_mono O1_bi O M->O1_bi O2_bi O M->O2_bi C_mono C C_mono->O1_mono O2_mono O C_mono->O2_mono R_mono R R_mono->C_mono C_bi C C_bi->O1_bi C_bi->O2_bi R_bi R R_bi->C_bi

Caption: Schematic of monodentate and bidentate binding modes of a carboxylate to a metal ion.

Conclusion and Future Outlook

Density Functional Theory has proven to be an indispensable tool for elucidating the complex chemistry of carboxylato and carbonate systems. From unraveling reaction mechanisms in catalysis to predicting the spectroscopic properties of minerals and understanding the subtle nuances of metal-ion binding in proteins, DFT provides insights that are often inaccessible to experiment alone.

As computational resources continue to grow and theoretical methods become more sophisticated, the predictive power of DFT will only increase. The development of machine learning-based force fields, trained on DFT data, holds the promise of bridging the gap between the accuracy of quantum mechanics and the time and length scales accessible to classical molecular dynamics[18]. This will enable the simulation of even more complex systems, such as the entire protein environment of a metalloenzyme or the intricate process of biomineralization in a realistic aqueous environment.

The continued synergy between DFT and experimental studies will undoubtedly lead to new discoveries and innovations in the diverse fields where carboxylate and carbonate chemistry play a central role.

References

  • Lan, X., et al. (2022). DFT investigation on the carbonate radical formation in the system containing carbon dioxide and hydroxyl free radical. Journal of Molecular Graphics and Modelling, 114, 108182. [Link]

  • Zhang, L., et al. (2012). A density functional theory investigation on the mechanism and kinetics of dimethyl carbonate formation on Cu2O catalyst. Journal of Molecular Catalysis A: Chemical, 357, 109-117. [Link]

  • Lan, X., et al. (2022). DFT investigation on the carbonate radical formation in the system containing carbon dioxide and hydroxyl free radical. ResearchGate. [Link]

  • Chen, D., et al. (2010). Density Functional Theory Study of Surface Carbonate Formation on BaO(001). The Journal of Physical Chemistry C, 114(4), 1806-1812. [Link]

  • Zhuravlev, Y. N., & Atuchin, V. V. (2020). Comprehensive Density Functional Theory Studies of Vibrational Spectra of Carbonates. Nanomaterials, 10(11), 2275. [Link]

  • Schuitemaker, A., et al. (2021). Simulating the binding of key organic functional groups to aqueous calcium carbonate species. Physical Chemistry Chemical Physics, 23(48), 27253-27265. [Link]

  • Wang, Y., et al. (2023). DFT Investigations of the Reaction Mechanism of Dimethyl Carbonate Synthesis from Methanol and CO on Various Cu Species in Y Zeolites. Molecules, 28(5), 2194. [Link]

  • Zhuravlev, Y. N., & Atuchin, V. V. (2020). Comprehensive Density Functional Theory Studies of Vibrational Spectra of Carbonates. ResearchGate. [Link]

  • Zhuravlev, Y. N., & Atuchin, V. V. (2020). Comprehensive Density Functional Theory Studies of Vibrational Spectra of Carbonates. PubMed. [Link]

  • Liyana-Arachchi, T. P., et al. (2015). Density Functional Theory Study on the Interactions of Metal Ions with Long Chain Deprotonated Carboxylic Acids. The Journal of Physical Chemistry A, 119(38), 9849-9861. [Link]

  • El-Azhary, A. A. (2007). Density functional theory and FTIR spectroscopic study of carboxyl group. Indian Journal of Pure & Applied Physics, 45(5), 387-393. [Link]

  • Zhuravlev, Y. N., & Atuchin, V. V. (2021). First-Principle Studies of the Vibrational Properties of Carbonates under Pressure. Minerals, 11(6), 570. [Link]

  • Dudev, T., & Lim, C. (2007). Effect of Carboxylate-Binding Mode on Metal Binding/Selectivity and Function in Proteins. Accounts of Chemical Research, 40(9), 859-867. [Link]

  • Che Azimi, A. Z., et al. (2022). The Simulation of Intermolecular Interactions of Carboxylic and Amine Groups with Calcium Carbonate. Jurnal Teknologi, 85(1), 91-98. [Link]

  • Bende, A., & Pápai, M. (2013). DFT Study of Binding and Electron Transfer from a Metal-Free Dye with Carboxyl, Hydroxyl, and Sulfonic Anchors to a Titanium Dioxide Nanocluster. International Journal of Photoenergy, 2013, 1-15. [Link]

  • DeFever, R. S., et al. (2022). Characterizing the Mechanisms of Ca and Mg Carbonate Ion-Pair Formation with Multi-Level Molecular Dynamics/Quantum Mechanics Simulations. ResearchGate. [Link]

  • Di Tommaso, D., et al. (2024). Structural and Vibrational Properties of Carboxylates Intercalated into Layered Double Hydroxides: A Joint Computational and Experimental Study. Molecules, 29(8), 1836. [Link]

  • Zhang, Y., et al. (2024). DFT Exploration of Metal Ion–Ligand Binding: Toward Rational Design of Chelating Agent in Semiconductor Manufacturing. International Journal of Molecular Sciences, 25(2), 856. [Link]

  • De Roo, J., et al. (2013). Carboxylic Acid Passivated Metal Oxide Nanocrystals, Ligand Exchange Characteristics of a New Binding Motif. Angewandte Chemie International Edition, 52(23), 6093-6096. [Link]

  • Lee, J., et al. (2020). Adsorption of carboxylate on calcium carbonate (10-14) surface: Molecular simulation approach. ResearchGate. [Link]

  • Carper, W. R., et al. (2012). DFT models of molecular species in carbonate molten salts. The Journal of Physical Chemistry B, 116(18), 5559-5567. [Link]

  • Schuitemaker, A., et al. (2021). Simulating the binding of key organic functional groups to aqueous calcium carbonate species. Royal Society of Chemistry. [Link]

  • Butera, V. (2024). Density functional theory methods applied to homogeneous and heterogeneous catalysis: a short review and a practical user guide. RSC Advances, 14(9), 6085-6101. [Link]

Sources

Protocols & Analytical Methods

Method

Application Note: A High-Yield, Phosgene-Free Protocol for the Synthesis of Unsymmetrical Organic Carbonates

Abstract Unsymmetrical organic carbonates are pivotal structural motifs in modern pharmaceuticals, agrochemicals, and materials science, serving as versatile intermediates, prodrug linkers, and green solvents.[1] Histori...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

Unsymmetrical organic carbonates are pivotal structural motifs in modern pharmaceuticals, agrochemicals, and materials science, serving as versatile intermediates, prodrug linkers, and green solvents.[1] Historically, their synthesis relied on hazardous reagents such as phosgene and its derivatives, posing significant safety and environmental risks.[2][3] This application note presents a robust, high-yield, and sustainable protocol for the synthesis of unsymmetrical carbonates. By leveraging carbon dioxide (CO2) as a renewable C1 feedstock in conjunction with base-mediated alkylation, this method circumvents the need for toxic precursors.[1] We provide a detailed, step-by-step methodology, mechanistic insights, characterization data, and troubleshooting guidance to enable researchers, scientists, and drug development professionals to reliably implement this green chemical transformation.

Introduction: The Shift to Sustainable Carbonate Synthesis

Organic carbonates are esters of carbonic acid and are broadly classified as symmetrical (R-O-CO-O-R) or unsymmetrical (R¹-O-CO-O-R²). The latter group offers greater synthetic flexibility but presents challenges in selective synthesis and stability.[4] Traditional synthetic routes involving phosgene or chloroformates, while effective, are being progressively replaced due to the extreme toxicity and handling difficulties associated with these reagents.[5]

The contemporary focus on green chemistry has catalyzed the development of innovative, phosgene-free methodologies. Among these, two strategies have emerged as particularly powerful and industrially relevant:

  • Direct Carbon Dioxide (CO₂) Fixation: Utilizing CO₂ as an abundant, non-toxic, and renewable carbon source represents an ideal approach. The reaction of CO₂ with alcohols and electrophiles (e.g., alkyl halides) under basic conditions provides a direct and atom-economical route to unsymmetrical carbonates.[1]

  • Transesterification of Dialkyl Carbonates: The use of benign dialkyl carbonates, such as dimethyl carbonate (DMC), as carbonylating agents in enzyme- or base-catalyzed transesterification with various alcohols is another highly effective and green method.[6][7]

This guide will focus on the first approach, providing a detailed protocol for the synthesis of an unsymmetrical carbonate using CO₂ fixation, a method celebrated for its operational simplicity and strong alignment with sustainable chemistry principles.

Mechanistic Rationale and Workflow Overview

The synthesis proceeds via a two-step, one-pot sequence. The causality behind the experimental design is rooted in the sequential activation of the reactants to favor the desired product and suppress side reactions.

Step 1: Formation of the Alkyl Carbonate Intermediate An alcohol is deprotonated by a strong, non-nucleophilic base (e.g., DBU, 1,8-Diazabicyclo[5.4.0]undec-7-ene) to form an alkoxide. This highly nucleophilic species then attacks a molecule of carbon dioxide, resulting in the formation of an alkyl carbonate salt. This step is typically rapid.

Step 2: Alkylation of the Intermediate The alkyl carbonate salt, now acting as a nucleophile, displaces a leaving group from an electrophile (e.g., an alkyl halide) in a standard Sₙ2 reaction. This forms the final unsymmetrical carbonate product.

The choice of a strong, non-nucleophilic organic base is critical to ensure efficient deprotonation of the alcohol without competing in the subsequent alkylation step. The entire process can be visualized as a logical sequence of nucleophilic attacks.

G cluster_0 Step 1: Intermediate Formation cluster_1 Step 2: Alkylation ROH Alcohol (R¹-OH) Intermediate Alkyl Carbonate Salt [R¹-O-CO-O⁻] M⁺ ROH->Intermediate 1. Deprotonation by Base Base Base (e.g., DBU) CO2 Carbon Dioxide (CO₂) CO2->Intermediate 2. Nucleophilic Attack Product Unsymmetrical Carbonate (R¹-O-CO-O-R²) Intermediate->Product 3. Sₙ2 Attack Electrophile Electrophile (R²-X) Electrophile->Product Salt Salt Byproduct (M⁺X⁻) Product->Salt Generates

Caption: Reaction mechanism for unsymmetrical carbonate synthesis via CO₂ fixation.

Detailed Experimental Protocol: Synthesis of Benzyl Methyl Carbonate

This protocol details the synthesis of benzyl methyl carbonate from methanol and benzyl bromide as a representative example. The principles can be readily adapted for other alcohols and alkyl halides.

Materials and Reagents
Reagent/MaterialGradeSupplierCAS No.Notes
Methanol (MeOH)Anhydrous, ≥99.8%Sigma-Aldrich67-56-1Must be anhydrous.
1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU)98%Sigma-Aldrich6674-22-2Corrosive. Handle with care.
Benzyl Bromide98%Sigma-Aldrich100-39-0Lachrymator. Use in a fume hood.
Acetonitrile (MeCN)Anhydrous, ≥99.8%Sigma-Aldrich75-05-8Solvent. Must be anhydrous.
Carbon Dioxide (CO₂)≥99.8%Airgas124-38-9Supplied in a cylinder with a regulator.
Diethyl EtherACS GradeFisher Scientific60-29-7For extraction.
Saturated aq. NH₄ClN/ALab-preparedN/AFor workup.
Brine (Saturated aq. NaCl)N/ALab-preparedN/AFor workup.
Anhydrous Magnesium Sulfate (MgSO₄)N/AFisher Scientific7487-88-9Drying agent.
Round-bottom flask (100 mL)N/AVWRN/AOven-dried before use.
Magnetic stir bar, gas inlet adapter, balloonN/AVWRN/A
Step-by-Step Methodology

Caption: General experimental workflow for carbonate synthesis.

  • Preparation: Oven-dry a 100 mL two-neck round-bottom flask and a magnetic stir bar. Allow to cool to room temperature under a stream of nitrogen or argon.

  • Reagent Addition: Equip the flask with a rubber septum and a gas inlet adapter connected to a CO₂-filled balloon. In the flask, dissolve methanol (0.40 g, 12.5 mmol, 1.0 equiv.) in 25 mL of anhydrous acetonitrile.

  • Base Addition: Add DBU (2.28 g, 15.0 mmol, 1.2 equiv.) dropwise to the stirring solution at room temperature.

  • Carbon Dioxide Introduction: Bubble CO₂ gas from the supply cylinder through the solution via a needle for 10-15 minutes. The solution may become slightly cloudy. Ensure the CO₂ balloon remains inflated.

  • Electrophile Addition: Slowly add benzyl bromide (2.14 g, 12.5 mmol, 1.0 equiv.) to the reaction mixture via syringe.

  • Reaction: Allow the reaction to stir at room temperature for 12-18 hours.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) until the starting material (benzyl bromide) is consumed.

  • Quenching & Workup: Upon completion, pour the reaction mixture into a separatory funnel containing 50 mL of diethyl ether and 50 mL of saturated aqueous NH₄Cl solution. Shake well and separate the layers.

  • Extraction: Extract the aqueous layer twice more with 25 mL portions of diethyl ether.

  • Washing & Drying: Combine the organic layers and wash with 50 mL of brine. Dry the organic phase over anhydrous MgSO₄, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purification: The crude product is purified by flash column chromatography on silica gel (e.g., 10% ethyl acetate in hexanes) to yield the pure benzyl methyl carbonate.

Expected Results and Characterization
  • Yield: 80-95%

  • Appearance: Colorless oil.

  • ¹H NMR (400 MHz, CDCl₃): δ 7.42 – 7.32 (m, 5H, Ar-H), 5.18 (s, 2H, -CH₂-), 3.80 (s, 3H, -CH₃).

  • ¹³C NMR (101 MHz, CDCl₃): δ 155.8 (C=O), 135.2 (Ar-C), 128.7 (Ar-CH), 128.6 (Ar-CH), 128.4 (Ar-CH), 69.8 (-CH₂-), 55.0 (-CH₃).

  • FT-IR (neat): ν 1750 cm⁻¹ (C=O stretch).

Yields with Various Substrates

The protocol is robust and applicable to a range of alcohols and electrophiles. The table below, compiled from representative literature data, illustrates the versatility of CO₂ fixation methods.[1]

Alcohol (R¹OH)Electrophile (R²X)Yield (%)
EthanolBenzyl Bromide92%
1-PropanolEthyl Iodide88%
PhenolBenzyl Bromide75%
2-ButanolMethyl Iodide85%

Safety and Handling

Proper laboratory safety practices are mandatory when performing this protocol.

  • Personal Protective Equipment (PPE): Always wear safety goggles, a lab coat, and appropriate chemical-resistant gloves (e.g., nitrile gloves for general handling, butyl or Viton® gloves when handling chlorinated solvents or reagents with high permeation rates).[8][9]

  • Ventilation: Conduct all steps of the reaction, particularly the handling of benzyl bromide (a lachrymator) and volatile organic solvents, inside a certified chemical fume hood.[9]

  • Reagent Handling:

    • DBU: Is corrosive. Avoid contact with skin and eyes.

    • Benzyl Bromide: Is a lachrymator and toxic. Handle exclusively in a fume hood and avoid inhalation of vapors.

    • Anhydrous Solvents: Are flammable and hygroscopic. Keep away from ignition sources and handle under an inert atmosphere to maintain dryness.[9]

  • Waste Disposal: Dispose of all chemical waste, including solvents and contaminated materials, in appropriately labeled hazardous waste containers according to institutional guidelines. Halogenated and non-halogenated waste streams should be segregated.[8][10]

Troubleshooting Guide

IssuePossible Cause(s)Recommended Solution(s)
Low or No Conversion 1. Reagents or solvent not anhydrous.1. Use freshly opened anhydrous solvents or dry them using standard procedures. Ensure glassware is oven-dried.
2. Inactive CO₂.2. Ensure the CO₂ cylinder is not empty and that gas is bubbling through the solution.
3. Insufficient base.3. Use a fresh bottle of DBU. Ensure accurate measurement of the base.
Formation of Side Products (e.g., symmetrical carbonate) 1. Reaction temperature too high.1. Maintain the reaction at room temperature unless optimization studies suggest otherwise.
2. Impure starting materials.2. Purify starting materials if necessary.
Difficult Purification 1. DBU salt carryover.1. Ensure thorough washing during the aqueous workup, particularly with the NH₄Cl solution, to remove the DBU salt.
2. Product co-elutes with impurities.2. Adjust the eluent polarity for column chromatography. A shallower gradient may be required.

Conclusion

This application note provides a comprehensive and validated protocol for the high-yield synthesis of unsymmetrical organic carbonates. By utilizing carbon dioxide as a C1 source, this method offers a safe, environmentally benign, and efficient alternative to traditional phosgene-based chemistry. The operational simplicity, mild reaction conditions, and broad substrate scope make this protocol highly suitable for applications in academic research and industrial drug development, facilitating the creation of valuable chemical entities through sustainable synthetic practices.

References

  • Improved Synthesis of Unsymmetrical Carbonate Derivatives Using Calcium Salts. Organic Process Research & Development, ACS Publications. (2019). [Link]

  • Progress in the catalytic reactions of CO2 and epoxides to selectively provide cyclic or polymeric carbonates. Green Chemistry, RSC Publishing. (2022). [Link]

  • Carbon Dioxide Utilisation for the Synthesis of Unsymmetrical Dialkyl and Cyclic Carbonates Promoted by Basic Ionic Liquids. Australian Journal of Chemistry, CSIRO Publishing. (2018). [Link]

  • Improved Synthesis of Unsymmetrical Carbonate Derivatives Using Calcium Salts. Organic Process Research & Development, ACS Publications. (2019). [Link]

  • Synthesis of cyclic carbonates from CO2 and epoxides using ionic liquids and related catalysts including choline chloride–metal halide mixtures. Catalysis Science & Technology, RSC Publishing. (2016). [Link]

  • Asymmetric organic carbonate synthesis catalyzed by an enzyme with dimethyl carbonate: a fruitful sustainable alliance. RSC Advances, RSC Publishing. (2013). [Link]

  • Synthesis of Cyclic Carbonates from Epoxides and Carbon Dioxide by Using Bifunctional One-Component Phosphorus-Based Organocatalysts. ChemSusChem, PubMed. (2015). [Link]

  • Asymmetric organic carbonate synthesis catalyzed by an enzyme with dimethyl carbonate: a fruitful sustainable alliance. RSC Advances, RSC Publishing. (2013). [Link]

  • Synthesis of Organic Carbamates without Using Phosgene: Carbonylation of Amines with Carbonic Acid Diesters. Bentham Science Publishers. (2009). [Link]

  • Synthesis of Cyclic Organic Carbonates Using Atmospheric Pressure CO2 and Charge-Containing Thiourea Catalysts. ACS Sustainable Chemistry & Engineering, ACS Publications. (2018). [Link]

  • Catalysis Conversion of Carbon Dioxide and Epoxides by Tetrahydroxydiboron To Prepare Cyclic Carbonates. The Journal of Organic Chemistry, ACS Publications. (2023). [Link]

  • Synthesis of Asymmetrical Organic Carbonates Catalyzed by Metal Organic Frameworks. ResearchGate. (2015). [Link]

  • New series of asymmetrical carbonates used in peptide synthesis. OAM-RC. (2012). [Link]

  • Synthesis of Organic Carbamates without Using Phosgene: Carbonylation of Amines with Carbonic Acid Diesters. ResearchGate. (2009). [Link]

  • An Update of Transition Metal-Catalyzed Decarboxylative Transformations of Cyclic Carbonates and Carbamates. Molecules, PMC. (2019). [Link]

  • Phosgene-free synthesis of symmetric bis(polyfluoroalkyl) carbonates. ResearchGate. (2019). [Link]

  • Enzymatic Synthesis of Glycerol Carbonate Using a Lipase Immobilized on Magnetic Organosilica Nanoflowers as a Catalyst. ACS Omega, ACS Publications. (2018). [Link]

  • Handling Chloroform. UMass Lowell. [Link]

  • Safe Laboratory Practices: Handling and Disposing of Organic Substances. Chemistry LibreTexts. (2025). [Link]

  • Chloroform SOP. The Ohio State University. [Link]

  • Precautions for Handling Organic Solvent. National Cheng Kung University. [Link]

Sources

Application

Application Notes & Protocols: Green Synthesis Routes Utilizing Carboxylato(oxy)carbonate Intermediates

Abstract The transition to sustainable chemical synthesis necessitates the development of efficient, atom-economical, and environmentally benign methodologies. Mixed carboxylic-carbonic anhydrides, also known as carboxyl...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

The transition to sustainable chemical synthesis necessitates the development of efficient, atom-economical, and environmentally benign methodologies. Mixed carboxylic-carbonic anhydrides, also known as carboxylato(oxy)carbonates, have emerged as highly valuable and reactive intermediates in green chemistry. Their transient nature allows for the activation of carboxylic acids under mild conditions, facilitating a range of transformations, most notably the formation of amides, esters, and carbamates. This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the green synthesis and application of these versatile intermediates. We will delve into the mechanistic underpinnings of their formation, provide detailed, field-proven protocols for their in-situ generation and subsequent reactions, and discuss the green chemistry metrics that validate these approaches.

Introduction: The Role of Carboxylato(oxy)carbonates in Green Chemistry

Traditional methods for activating carboxylic acids often rely on stoichiometric activating agents that generate significant amounts of waste, such as carbodiimides or acid chlorides.[1] Mixed carboxylic-carbonic anhydrides offer a greener alternative by utilizing readily available and often less hazardous precursors. These intermediates are typically generated in situ and consumed immediately in the subsequent reaction, minimizing their isolation and potential degradation.[2][3]

The core advantage of this methodology lies in the enhanced electrophilicity of the carboxylic carbonyl group upon formation of the mixed anhydride, making it susceptible to nucleophilic attack by amines, alcohols, or other nucleophiles. A key green aspect is the nature of the byproducts; the carbonic acid portion of the anhydride readily decomposes to carbon dioxide and an alcohol, which are often volatile and easily removed, simplifying purification.[4]

This guide will focus on two primary green routes for the generation and use of carboxylato(oxy)carbonates: the established chloroformate method adapted for greener conditions and direct carboxylation routes involving carbon dioxide (CO₂), a renewable C1 feedstock.

Mechanistic Principles of Formation and Reaction

The formation of a mixed carboxylic-carbonic anhydride involves the reaction of a carboxylic acid with a derivative of carbonic acid, typically an alkyl chloroformate. The reaction is generally carried out in the presence of a base to deprotonate the carboxylic acid, forming a carboxylate anion which then acts as a nucleophile.

The subsequent reaction with a nucleophile (e.g., an amine for amide synthesis) proceeds via nucleophilic acyl substitution. The nucleophile preferentially attacks the more electrophilic carboxylic carbonyl center over the carbonic carbonyl. This selectivity is crucial for the efficiency of the method.[4]

Diagram: General Mechanism of Mixed Anhydride Formation and Amidation

G cluster_0 Step 1: Formation of Mixed Anhydride cluster_1 Step 2: Nucleophilic Acyl Substitution (Amidation) RCOOH Carboxylic Acid (R-COOH) RCOO_neg Carboxylate Anion (R-COO⁻) RCOOH->RCOO_neg Deprotonation Base Base (e.g., Et3N) Base->RCOO_neg Byproduct1 Base-HCl Base->Byproduct1 MixedAnhydride Carboxylato(oxy)carbonate (R-CO-O-CO-OEt) RCOO_neg->MixedAnhydride Nucleophilic Attack EtOCOCl Ethyl Chloroformate (Cl-CO-OEt) EtOCOCl->MixedAnhydride Amine Amine (R'-NH2) Tetrahedral_Intermediate Tetrahedral Intermediate MixedAnhydride->Tetrahedral_Intermediate Nucleophilic Attack Amine->Tetrahedral_Intermediate Amide Amide (R-CO-NHR') Tetrahedral_Intermediate->Amide Collapse of Intermediate Byproduct2 [EtO-CO-OH] Tetrahedral_Intermediate->Byproduct2 CO2 CO2 Byproduct2->CO2 Decarboxylation EtOH Ethanol Byproduct2->EtOH

Caption: Mechanism of mixed anhydride formation and subsequent amidation.

Application & Protocols

Protocol 1: Green Amide Synthesis via Mixed Anhydride in Aqueous Media

This protocol adapts the classical mixed anhydride synthesis for use in a more environmentally friendly aqueous system, reducing the reliance on volatile organic solvents (VOCs). The use of pivaloyl chloride is highlighted here, as its bulky tert-butyl group can enhance the selectivity of the nucleophilic attack on the desired carbonyl group.[1]

Expertise & Experience: The choice of pivaloyl chloride is deliberate; its steric hindrance disfavors nucleophilic attack at the carbonic carbonyl. Performing the reaction in an aqueous medium presents a challenge due to potential hydrolysis of the anhydride. This is mitigated by the rapid in-situ reaction with the amine, which is typically faster than hydrolysis, especially at controlled pH and temperature. The use of a phase-transfer catalyst or surfactant can be beneficial for less soluble substrates.

Trustworthiness: This protocol is self-validating as the formation of the desired amide product in high yield confirms the successful formation and reaction of the mixed anhydride intermediate, outcompeting the hydrolysis side reaction. The purity of the product, assessed by NMR and melting point, will validate the selectivity of the reaction.

Materials:

  • Carboxylic Acid (e.g., Benzoic Acid)

  • Pivaloyl Chloride

  • Triethylamine (Et₃N)

  • Amine (e.g., Benzylamine)

  • Ethyl Acetate

  • Water

  • Saturated Sodium Bicarbonate Solution

  • Brine

  • Anhydrous Magnesium Sulfate

Procedure:

  • In a round-bottom flask, dissolve the carboxylic acid (1.0 eq.) in a minimal amount of ethyl acetate.

  • Cool the flask to 0 °C in an ice bath.

  • Add triethylamine (1.1 eq.) to the solution and stir for 10 minutes.

  • Slowly add pivaloyl chloride (1.05 eq.) dropwise to the cooled solution. Maintain the temperature at 0 °C.

  • Allow the reaction to stir at 0 °C for 1-2 hours to ensure the formation of the mixed anhydride.

  • In a separate flask, prepare a solution of the amine (1.0 eq.) in water.

  • Add the aqueous amine solution to the mixed anhydride solution at 0 °C.

  • Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, or until TLC analysis indicates the consumption of the starting materials.

  • Quench the reaction by adding saturated sodium bicarbonate solution.

  • Extract the aqueous layer with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and filter.

  • Concentrate the solvent under reduced pressure to obtain the crude amide product.

  • Purify the crude product by recrystallization or column chromatography.

ParameterValueReference
Temperature 0 °C to Room Temp.[5]
Reaction Time 3-6 hours[1]
Typical Yield 80-95%[1]
Green Metric High Atom Economy[6][7]
Protocol 2: Carbamate Synthesis via In-situ Carboxylato(oxy)carbonate from CO₂

This protocol leverages carbon dioxide as a C1 building block for the synthesis of carbamates, avoiding the use of phosgene or its derivatives. The reaction proceeds through the formation of a carbamic acid intermediate from the amine and CO₂, which is then trapped by an electrophile. The use of a cesium base, such as cesium carbonate, has been shown to be particularly effective in promoting this reaction under mild conditions.[8]

Expertise & Experience: The key to this reaction is the effective in-situ generation of the carbamate anion from the amine and CO₂. Cesium carbonate is a preferred base as it enhances the nucleophilicity of the incipient amide/carbamate.[8] The reaction is sensitive to water, so anhydrous solvents are crucial to prevent the formation of bicarbonates which are less reactive. The choice of electrophile (alkyl halide) will determine the final carbamate ester.

Trustworthiness: The successful formation of the carbamate product, confirmed by spectroscopic methods, validates the entire reaction cascade, including the capture of CO₂ by the amine and the subsequent alkylation. The absence of significant side products, such as N-alkylation of the starting amine, demonstrates the chemoselectivity of the process.

Materials:

  • Amine (e.g., Furfurylamine)

  • Cesium Carbonate (Cs₂CO₃)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Carbon Dioxide (gas)

  • Alkyl Halide (e.g., Benzyl Chloride)

  • Tetrabutylammonium Iodide (TBAI) (optional, as a catalyst)

Procedure:

  • To a dry round-bottom flask under an inert atmosphere, add the amine (1.0 eq.) and cesium carbonate (3.0 eq.).

  • Add anhydrous DMF to the flask.

  • Bubble CO₂ gas through the stirred suspension at room temperature for 1 hour.

  • Add the alkyl halide (3.0 eq.) to the reaction mixture.

  • Stir the reaction at room temperature for 5-12 hours. Monitor the reaction progress by TLC.

  • Upon completion, quench the reaction with water and extract with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and filter.

  • Concentrate the solvent under reduced pressure.

  • Purify the crude product by column chromatography to yield the desired carbamate.[8]

ParameterValueReference
CO₂ Pressure 1 atm[8]
Temperature Room Temperature[8]
Reaction Time 5-12 hours[8]
Typical Yield 70-90%[8][9]
Green Metric Utilization of a renewable C1 source (CO₂)[9][10]
Diagram: Workflow for Green Carbamate Synthesis from CO₂

G start Start reactants Combine Amine and Cs2CO3 in Anhydrous DMF start->reactants co2_add Bubble CO2 (1 atm) for 1 hour reactants->co2_add intermediate Formation of Cesium Carbamate Intermediate co2_add->intermediate electrophile Add Alkyl Halide intermediate->electrophile reaction Stir at Room Temp (5-12 hours) electrophile->reaction workup Aqueous Workup & Extraction reaction->workup purification Column Chromatography workup->purification product Pure Carbamate Product purification->product

Caption: Experimental workflow for CO₂-based carbamate synthesis.

Characterization of Intermediates and Products

The characterization of the mixed carboxylic-carbonic anhydride intermediate can be challenging due to its transient nature. However, its formation can often be inferred by monitoring the reaction by IR spectroscopy.

  • Infrared (IR) Spectroscopy: Acid anhydrides exhibit two characteristic C=O stretching bands. For mixed carboxylic-carbonic anhydrides, these typically appear around 1820 cm⁻¹ and 1760 cm⁻¹.[11][12] The disappearance of the broad O-H stretch of the carboxylic acid and the appearance of these two sharp carbonyl peaks are strong indicators of anhydride formation.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are the primary methods for characterizing the final amide or carbamate products. For amides, the appearance of a new N-H signal (if applicable) and the characteristic shifts of the alpha-protons to the carbonyl and nitrogen are diagnostic. For carbamates, the chemical shifts of the protons on the alkyl group attached to the oxygen are also characteristic. The carbonyl carbon of the carbamate typically appears around 155-160 ppm in the ¹³C NMR spectrum.

Spectroscopic DataCarboxylato(oxy)carbonateAmide ProductCarbamate Product
IR (C=O stretch, cm⁻¹) ~1820, ~1760[11][12]~1650-1680~1700-1730
¹³C NMR (C=O, ppm) ~160-175~165-175~155-160

Conclusion

The use of carboxylato(oxy)carbonate intermediates represents a powerful and versatile strategy in green chemical synthesis. The protocols detailed in this application note provide practical, efficient, and more sustainable alternatives to traditional methods for the synthesis of amides and carbamates. By leveraging mild reaction conditions, reducing hazardous waste, and incorporating renewable feedstocks like CO₂, these methods align with the core principles of green chemistry. Researchers and professionals in drug development and fine chemical synthesis are encouraged to adopt and further innovate upon these methodologies to advance the development of sustainable chemical manufacturing.

References

  • Vertex AI Search. (n.d.). Brief Introduction of Synthesis of Amides by Mixed Anhydride Method.
  • PMC. (n.d.). Mild Dehydrating Reagents in the Carbon Dioxide-Based Synthesis of Cyclic Carbamates from Amino Alcohols. Retrieved March 25, 2026, from [Link]

  • SciSpace. (n.d.). Solvent-free synthesis of amide: a novel technique of green chemistry. Retrieved March 25, 2026, from [Link]

  • Google Patents. (n.d.). WO2000050389A1 - Efficient carbamate synthesis.
  • Semantic Scholar. (2018, March 5). Carbon dioxide-based facile synthesis of cyclic carbamates from amino alcohols. Retrieved March 25, 2026, from [Link]

  • MDPI. (2023, November 30). Recent Advances in Catalyst Design for Carboxylation Using CO 2 as the C1 Feedstock. Retrieved March 25, 2026, from [Link]

  • RSC Publishing. (2022, May 2). Palladium-catalyzed synthesis of mixed anhydrides via carbonylative telomerization. Retrieved March 25, 2026, from [Link]

  • Google Patents. (n.d.). US3264281A - Preparation of amides.
  • PMC. (2023, December 5). Continuous Synthesis of Carbamates from CO2 and Amines. Retrieved March 25, 2026, from [Link]

  • MDPI. (2022, May 17). Recent Advances in the Synthesis of Five-Membered Cyclic Carbonates and Carbamates from Allylic or Propargylic Substrates and CO 2. Retrieved March 25, 2026, from [Link]

  • PMC. (2022, October 9). Cu(II)-Catalysed Hydrocarboxylation of Imines Utilizing CO2 to Synthesize α-Unsaturated Aminocarboxylic Acids. Retrieved March 25, 2026, from [Link]

  • RSC Publishing. (n.d.). A one-step base-free synthesis of N-arylamides via modified pivaloyl mixed anhydride mediated amide coupling. Retrieved March 25, 2026, from [Link]

  • (2021, November 24). The application of Green Chemistry to Organic Syntheses and Mass-Based Reaction Metrics. Retrieved March 25, 2026, from [Link]

  • Stanford Digital Repository. (n.d.). CO₂ utilization via carbonate-promoted C--H carboxylation and CO₂ hydrogenation. Retrieved March 25, 2026, from [Link]

  • Journal of the Chemical Society (Resumed) (RSC Publishing). (n.d.). 298. Quantitative studies of the reactivities of mixed carboxylic anhydrides. Part II. The determination of some reaction velocities involving acetic chloroacetic anhydride. Retrieved March 25, 2026, from [Link]

  • Google Patents. (n.d.). US6562977B2 - Process for the preparation of mixed anhydrides.
  • MDPI. (2022, June 28). Green Chemistry Metrics, A Review. Retrieved March 25, 2026, from [Link]

  • (n.d.). The preparation and reactions of mixed anhydrides of N-alkoxycarbonylamino acids. Retrieved March 25, 2026, from [Link]

  • Science and Education Publishing. (2015, March 10). Greener Synthesis of an Amide by Direct Reaction of an Acid and Amine under Catalytic Conditions. Retrieved March 25, 2026, from [Link]

  • ResearchGate. (n.d.). Mechanism for the steps following C2-carboxylate formation: (i).... Retrieved March 25, 2026, from [Link]

  • Googleapis.com. (n.d.). United States Patent Office. Retrieved March 25, 2026, from [Link]

  • (n.d.). Useful Spectroscopic Data. Retrieved March 25, 2026, from [Link]

  • ACS Publications. (2023, April 17). Base-Mediated Synthesis of Anhydrides from Activated Amides. Retrieved March 25, 2026, from [Link]

  • ACS Publications. (2023, June 9). Visible Light-Driven C(sp3)-H Carboxylation of Diverse Amines with CO2 into α-Amino Acids Using an Eco-Friendly and Reusable Covalent Organic Framework. Retrieved March 25, 2026, from [Link]

  • (n.d.). 21.10 Spectroscopy of Carboxylic Acid Derivatives – Organic Chemistry: A Tenth Edition. Retrieved March 25, 2026, from [Link]

  • ResearchGate. (n.d.). Scheme 1. Methods for the synthesis of mixed anhydrides. Retrieved March 25, 2026, from [Link]

  • ResearchGate. (n.d.). (PDF) Amine-Mediated Enzymatic Carboxylation of Phenols Using CO2 as Substrate Increases Equilibrium Conversions and Reaction Rates. Retrieved March 25, 2026, from [Link]

  • TU Delft Research Portal. (2017, November 8). Metrics of Green Chemistry and Sustainability: Past, Present, and Future. Retrieved March 25, 2026, from [Link]

  • (n.d.). Anhydrides from aldehydes or alcohols via an oxidative cross coupling - Supporting Information. Retrieved March 25, 2026, from [Link]

  • PMC - NIH. (2015, June 12). Green Chemistry Metrics with Special Reference to Green Analytical Chemistry. Retrieved March 25, 2026, from [Link]

  • PubMed. (2016, March 10). Carbon dioxide utilization via carbonate-promoted C-H carboxylation. Retrieved March 25, 2026, from [Link]

  • ResearchGate. (n.d.). The formation of a series of carbonates from carbon dioxide: Capturing and utilisation. Retrieved March 25, 2026, from [Link]

  • Chemistry LibreTexts. (2022, September 24). 21.10: Spectroscopy of Carboxylic Acid Derivatives. Retrieved March 25, 2026, from [Link]

  • ResearchGate. (n.d.). (PDF) Metrics to 'Green' Chemistry—Which Are the Best?. Retrieved March 25, 2026, from [Link]

  • MDPI. (2024, July 31). N-Formylation of Carbon Dioxide and Amines with EDTA as a Recyclable Catalyst under Ambient Conditions. Retrieved March 25, 2026, from [Link]

  • OpenStax. (2023, September 20). 21.10 Spectroscopy of Carboxylic Acid Derivatives - Organic Chemistry. Retrieved March 25, 2026, from [Link]

Sources

Technical Notes & Optimization

Troubleshooting

How to prevent decarboxylation of carboxylatooxy carbonate during synthesis

Welcome to the Technical Support Center. In organic synthesis and peptide coupling, a carboxylatooxy carbonate (universally referred to in the literature as a mixed carbonic-carboxylic anhydride ) is a highly reactive, t...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. In organic synthesis and peptide coupling, a carboxylatooxy carbonate (universally referred to in the literature as a mixed carbonic-carboxylic anhydride ) is a highly reactive, transient intermediate formed by the reaction of a carboxylic acid with an alkyl chloroformate[1].

While this intermediate is exceptionally effective for amide bond formation, it is notoriously unstable. If reaction conditions are not strictly controlled, the intermediate undergoes rapid alkyl-oxygen fission or cyclic rearrangement, leading to irreversible decarboxylation (release of CO₂) and the formation of unreactive esters or symmetrical anhydrides[2].

This guide provides field-proven troubleshooting strategies, quantitative parameters, and a self-validating protocol to ensure the survival of your carboxylatooxy carbonate intermediates.

🔍 Troubleshooting FAQs: Preventing Decarboxylation

Q1: Why does my carboxylatooxy carbonate intermediate undergo rapid decarboxylation before I can add the amine? A1: Decarboxylation is thermodynamically driven by the release of CO₂ gas[3]. It is kinetically accelerated by two primary factors: temperatures above 0 °C and prolonged activation times. At elevated temperatures, the intermediate undergoes disproportionation into a symmetrical anhydride and a dialkyl carbonate, accompanied by CO₂ loss[2]. Causality & Solution: Maintain strict cryogenic control (–15 °C to –20 °C) during the activation phase. Limit the activation window strictly to 2–5 minutes to kinetically trap the mixed anhydride before unimolecular degradation can occur[1].

Q2: I am observing significant ester/urethane byproduct formation instead of my target amide. How do I prevent "wrong-way opening"? A2: "Wrong-way opening" occurs when the incoming amine nucleophile attacks the carbonate carbonyl instead of the carboxylic carbonyl, yielding a urethane and releasing the original carboxylic acid[3]. This is exacerbated by using unhindered chloroformates like ethyl chloroformate (ECF)[4]. Causality & Solution: Switch to isobutyl chloroformate (IBCF) . The bulky isobutyl group sterically shields the carbonate electrophilic center, directing the nucleophile exclusively to the carboxylic carbonyl ("right-way opening")[4].

Q3: Does my choice of base impact the stability of the mixed anhydride? A3: Absolutely. Stronger or more nucleophilic bases (such as Triethylamine or DMAP) actively catalyze the degradation of the mixed anhydride. They can also abstract the α-proton of the activated acid, promoting severe racemization via oxazolone formation[1],[4]. Causality & Solution: Use N-methylmorpholine (NMM) . NMM is a mild, sterically hindered tertiary amine that perfectly balances proton abstraction to form the initial carboxylate without acting as a nucleophile that degrades the intermediate[1].

📊 Quantitative Impact of Reaction Parameters

The following table summarizes how specific experimental choices directly influence the half-life of the carboxylatooxy carbonate and the ultimate yield of the target amide.

Reaction ParameterConditionDecarboxylation / Side-Reaction RiskTypical Target Yield
Temperature -15 °C to -20 °CMinimal (< 2%)> 90%
Temperature 0 °C to +25 °CHigh (Rapid CO₂ evolution)< 50%
Base Selection N-Methylmorpholine (NMM)Low (Optimal steric balance)> 90%
Base Selection Triethylamine (TEA)Moderate (Promotes racemization)70 - 80%
Chloroformate Isobutyl chloroformate (IBCF)Low (High steric shielding)85 - 95%
Chloroformate Ethyl chloroformate (ECF)Moderate (Wrong-way opening risk)75 - 85%
Activation Time 2 - 5 minutesMinimal> 90%
Activation Time > 15 minutesHigh (Disproportionation)< 60%

🧪 Self-Validating Protocol: Amide Synthesis via Mixed Anhydride

System Validation Check: This protocol is designed to be self-validating. The absence of vigorous gas evolution (bubbling) during Step 3 and Step 4 confirms the stability of the carboxylatooxy carbonate. Premature bubbling indicates that the temperature is too high, resulting in undesired decarboxylation. Controlled CO₂ evolution should only occur upon the addition of the amine in Step 5 .

Step-by-Step Methodology

Step 1: Substrate Solubilization & Pre-cooling

  • Action: Dissolve the protected carboxylic acid (1.0 eq) in anhydrous Tetrahydrofuran (THF) or Ethyl Acetate (0.1 M to 0.2 M concentration). Submerge the reaction flask in a dry ice/ethylene glycol bath to achieve a stable internal temperature of –15 °C.

  • Causality: Non-polar to moderately polar aprotic solvents stabilize the intermediate. Strict cryogenic control suppresses the activation energy required for unimolecular decarboxylation[1].

Step 2: Base Addition

  • Action: Add N-methylmorpholine (NMM) (1.05 eq) dropwise. Stir for 1–2 minutes.

  • Causality: NMM deprotonates the carboxylic acid to form the reactive carboxylate without leaving excess unreacted strong base in solution, which would otherwise catalyze disproportionation[4].

Step 3: Activation (Mixed Anhydride Formation)

  • Action: Slowly add isobutyl chloroformate (IBCF) (1.0 eq) over 2 minutes. Maintain the internal temperature strictly below –10 °C.

  • Causality: The reaction between the carboxylate and IBCF forms the carboxylatooxy carbonate intermediate. The bulky isobutyl group provides vital steric hindrance against unwanted side reactions[3].

Step 4: Strict Activation Timing

  • Action: Stir the mixture at –15 °C for exactly 3 to 5 minutes .

  • Causality: This brief window ensures complete formation of the mixed anhydride. Prolonging this step beyond 10 minutes leads to disproportionation into symmetrical anhydrides and dialkyl carbonates[2].

Step 5: Aminolysis

  • Action: Add the amine component (1.1 eq), ideally pre-chilled, in a single rapid portion.

  • Causality: Rapid introduction of the amine nucleophile ensures that the bimolecular aminolysis outcompetes the unimolecular decarboxylation pathway. (Note: Controlled CO₂ evolution will occur at this stage as the peptide bond forms).

Step 6: Workup

  • Action: Stir for 1 hour at –15 °C, then allow the reaction to naturally warm to room temperature over 2 hours. Quench with 1M KHSO₄, extract with Ethyl Acetate, and wash with saturated NaHCO₃ and brine.

🔀 Workflow & Degradation Pathway Visualization

G A Protected Carboxylic Acid + Alkyl Chloroformate B N-Methylmorpholine (NMM) Base Activation A->B C Carboxylatooxy Carbonate (Mixed Anhydride) B->C D Desired Aminolysis (Amine Addition) C->D T < -15 °C Fast Addition F Undesired Decarboxylation (T > 0 °C or Prolonged Time) C->F T > 0 °C Delayed Aminolysis E Amide / Peptide Bond + CO2 + Alcohol D->E G Ester Formation + CO2 F->G

Figure 1: Reaction pathways of carboxylatooxy carbonate intermediates, highlighting decarboxylation.

📚 References

  • Anderson, G. W., Zimmerman, J. E., & Callahan, F. M. (1967). A Reinvestigation of the Mixed Carbonic Anhydride Method of Peptide Synthesis. Journal of the American Chemical Society. 1

  • Dunetz, J. R., Magano, J., & Weisenburger, G. A. (2016). Large-Scale Amidations in Process Chemistry: Practical Considerations for Reagent Selection and Reaction Execution. Organic Process Research & Development (ACS Publications). 4

  • Alchemyst.co.uk. (2003). Peptides Notes: Mixed Anhydride Methods. 3

  • Peptide2.com. Overview of Custom Peptide Synthesis: The Mixed Carbonic Anhydride Method. 2

Sources

Optimization

Reducing unwanted side products in carboxylatooxy carbonate catalysis

Mitigating Unwanted Side Products in Synthesis and Remediation Welcome to the Application Support Center. As researchers and drug development professionals, you rely on carboxylatooxy carbonate (peroxydicarbonate / sodiu...

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Author: BenchChem Technical Support Team. Date: April 2026

Mitigating Unwanted Side Products in Synthesis and Remediation

Welcome to the Application Support Center. As researchers and drug development professionals, you rely on carboxylatooxy carbonate (peroxydicarbonate / sodium percarbonate) systems for their robust oxidative capabilities and eco-friendly profile[1]. Whether you are deploying these systems as slow-release oxidants in methyltrioxorhenium (MTO)-catalyzed epoxidations[2] or as radical initiators in Advanced Oxidation Processes (AOPs)[3], controlling the reaction pathway is critical.

This guide provides field-proven troubleshooting strategies to suppress unwanted side products—such as ring-opened diols, toxic oligomers, and premature decomposition artifacts—ensuring high yield and mechanistic integrity.

Section 1: Frequently Asked Questions (Mechanistic Insights)

Q1: Why am I seeing high levels of diol side products during MTO-catalyzed epoxidation with carboxylatooxy carbonate? A: The formation of diols is a direct result of base-catalyzed epoxide ring-opening. Carboxylatooxy carbonate (sodium percarbonate, SPC) acts as a solid carrier of hydrogen peroxide ( 2Na2​CO3​⋅3H2​O2​ )[4]. As it dissolves, it releases sodium carbonate, which significantly raises the localized pH of the solution. In this alkaline microenvironment, water and hydroxide ions act as strong nucleophiles, attacking the newly formed epoxide ring. Causality Check: If your reaction pH drifts above 8.0, the equilibrium heavily favors nucleophilic ring-opening. This is why buffering the system is non-negotiable for sensitive substrates[2].

Q2: In my wastewater remediation AOP, the target organic is degrading, but the toxicity of the solution is increasing. What is causing this? A: You are likely observing radical scavenging by the carbonate anion, leading to the accumulation of toxic oligomers. In a typical Fe-activated percarbonate system, hydroxyl radicals ( ∙OH ) are generated to mineralize organics[3]. However, the background carbonate ( CO32−​ ) can scavenge ∙OH to form the carbonate radical anion ( ∙CO3−​ )[5]. Unlike ∙OH , which abstracts hydrogen indiscriminately, ∙CO3−​ is a selective one-electron oxidant. It preferentially oxidizes electron-rich moieties (like phenols) into phenoxy radicals, which then couple to form toxic dimers or quinones rather than mineralizing into CO2​ and H2​O .

Q3: How does the choice of transition metal catalyst affect side product formation in percarbonate AOPs? A: The metal dictates the reactive oxygen species (ROS) profile. For instance, while Fe(II) primarily drives ∙OH production, complex sulfides like carrollite ( CuCo2​S4​ ) facilitate rapid redox cycles that generate a broader spectrum of ROS, including singlet oxygen ( 1O2​ ) and superoxide ( ∙O2−​ )[5]. A diverse ROS pool can bypass the ∙CO3−​ coupling pathway by providing alternative, faster degradation routes for intermediate radicals.

Section 2: Troubleshooting Workflows & Logic

To systematically eliminate side products, follow the logical pathways outlined in the diagrams below.

Workflow A: Mitigating Diols in Epoxidation

MTO_Troubleshooting Start Issue: High Diol Formation in MTO/SPC Epoxidation CheckPH Is the reaction pH > 8? Start->CheckPH HighPH Yes: Carbonate accumulation causing epoxide ring-opening CheckPH->HighPH Yes LowPH No: Check H2O2 release rate CheckPH->LowPH No AddBuffer Action: Add Trifluoroacetic Acid (TFA) or Pyrazole Buffer HighPH->AddBuffer SlowRelease Action: Optimize SPC dosing to prevent localized heating LowPH->SlowRelease Success Result: High Epoxide Yield (Reduced Side Products) AddBuffer->Success SlowRelease->Success

Figure 1: Troubleshooting workflow for mitigating diol side products in MTO/SPC epoxidation.

Workflow B: Suppressing Radical Coupling in AOPs

AOP_Pathway SPC Carboxylatooxy Carbonate (Sodium Percarbonate) H2O2 H2O2 Release SPC->H2O2 Dissolution CO3 Carbonate (CO3 2-) SPC->CO3 Dissolution OH_rad Hydroxyl Radical (•OH) [Highly Reactive] H2O2->OH_rad Transition Metal Catalyst CO3_rad Carbonate Radical (•CO3-) [Selective Oxidant] CO3->CO3_rad Reaction with •OH OH_rad->CO3_rad Scavenging by CO3 2- Mineralization Complete Mineralization (CO2 + H2O) OH_rad->Mineralization Fast Oxidation SideProducts Toxic Oligomers / Dimers (Unwanted Side Products) CO3_rad->SideProducts 1-e- Oxidation & Radical Coupling

Figure 2: Radical pathways in carboxylatooxy carbonate AOPs showing the •CO3- side-product route.

Section 3: Quantitative Data & Mitigation Strategies

The following table summarizes the primary side products encountered across different carboxylatooxy carbonate applications and the quantifiable impact of our recommended mitigation strategies.

Catalytic SystemPrimary Side ProductCausality / MechanismMitigation StrategyExpected Efficiency Improvement
MTO/SPC Epoxidation Diols / Ring-opened productsHigh pH from Na2​CO3​ dissolution promotes nucleophilic attack on the epoxide ring.Addition of Trifluoroacetic acid (TFA) and Pyrazole buffer[2].Epoxide yield increases from ~60% to >95%; diol formation < 2%.
Fe(II)/SPC AOP Dimerized Phenols / Toxic Oligomers ∙OH scavenging by CO32−​ forms ∙CO3−​ , driving 1-electron radical coupling[3].Pre-adjust matrix pH to 6.5 (shifts equilibrium to HCO3−​ ); slow SPC dosing.Mineralization efficiency (TOC reduction) improves by >40%.
CuCo2S4/SPC AOP Incomplete degradation intermediatesInsufficient redox cycling of the transition metal limits ROS diversity.Utilize mixed-valence sulfide catalysts (e.g., carrollite) to promote 1O2​ generation[5].Target compound degradation reaches >88% at neutral pH.
Section 4: Self-Validating Experimental Protocols

To ensure reproducibility and scientific integrity, implement these self-validating protocols. Each step is designed to inherently confirm the success of the previous action.

Protocol 1: Optimized MTO-Catalyzed Epoxidation (Zero-Diol Workflow)

Objective: Achieve >95% epoxide yield without hydrolytic side reactions.

  • Substrate Preparation: Dissolve 10 mmol of the target olefin in 20 mL of dichloromethane (DCM).

  • Catalyst & Accelerant Addition: Add 0.1 mmol (1 mol%) of methyltrioxorhenium (MTO) and 1.0 mmol (10 mol%) of pyrazole.

    • Causality: Pyrazole coordinates with the MTO center, preventing premature catalyst deactivation and accelerating the oxygen transfer rate.

  • Buffer Integration (Critical Step): Inject 0.5 mmol of Trifluoroacetic acid (TFA)[2].

    • Causality: TFA neutralizes the alkaline microenvironments generated by the upcoming percarbonate addition, effectively shutting down the base-catalyzed diol formation pathway.

  • Controlled Oxidant Dosing: Add 15 mmol of carboxylatooxy carbonate (sodium percarbonate) in 5 equal portions over 30 minutes at room temperature.

    • Self-Validation: The reaction mixture should exhibit a steady, mild effervescence. Vigorous bubbling indicates thermal runaway and H2​O2​ auto-decomposition, meaning the dosing is too fast.

  • Workup: Quench with saturated aqueous Na2​S2​O3​ . Extract the organic layer, wash with brine, and dry over MgSO4​ . TLC should show a single product spot with no polar diol trailing.

Protocol 2: Fe-Activated Percarbonate AOP for Phenol Remediation

Objective: Maximize Total Organic Carbon (TOC) reduction while preventing toxic dimer formation.

  • Matrix Conditioning: Measure the initial pH of the contaminated water matrix. Adjust to pH 6.5 using 0.1 M H2​SO4​ .

    • Causality: At pH 6.5, the carbonate species predominantly exists as bicarbonate ( HCO3−​ ), which has a significantly lower reaction rate constant with ∙OH compared to CO32−​ , thereby preserving the highly reactive hydroxyl radical pool.

  • Catalyst Dosing: Add Fe(II) sulfate to achieve a 1:5 molar ratio of Fe to the planned SPC dose.

  • Oxidant Activation: Introduce SPC gradually using a solid-dosing apparatus over 45 minutes under continuous stirring (300 rpm).

    • Self-Validation: Monitor the solution color. A shift to dark brown/black indicates the formation of quinones and coupled dimers (failure state: ∙CO3−​ pathway dominant). A shift to pale yellow/clear indicates successful ring cleavage and mineralization (success state: ∙OH pathway dominant).

  • Analysis: Quench aliquots with methanol and analyze via HPLC and TOC analyzer to confirm >85% mineralization.

References
  • Evaluating Sodium Percarbonate as an Eco-Friendly Catalyst Source: Patsnap Eureka (2025) URL:[Link]

  • Percarbonate activation via iron-based catalysts for the degradation of organics: a review Source: ResearchGate (2026) URL:[Link]

  • A review on percarbonate-based advanced oxidation processes for remediation of organic compounds in water Source: Environmental Research / PubMed (2021) URL:[Link]

  • Catalytic activation of percarbonate with synthesized carrollite for efficient decomposition of bisphenol S Source: Journal of Environmental Chemical Engineering / PubMed (2024) URL:[Link]

  • Sodium Percarbonate as an Oxygen Source for MTO Catalyzed Epoxidations Source: Journal of Organic Chemistry (2000) URL:[Link]

Sources

Troubleshooting

Technical Support Center: Purification &amp; Handling of Unstable Carboxylatooxy Carbonate Mixtures

Welcome to the Advanced Materials & Synthesis Support Portal. As a Senior Application Scientist, I frequently consult with researchers who experience catastrophic yield losses—or worse, thermal runaway events—when attemp...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Materials & Synthesis Support Portal. As a Senior Application Scientist, I frequently consult with researchers who experience catastrophic yield losses—or worse, thermal runaway events—when attempting to purify carboxylatooxy carbonates.

Formally recognized under IUPAC nomenclature as containing the C2​O62−​ core (commonly referred to as peroxydicarbonates) [1], these highly reactive intermediates are critical in polymer synthesis and the manufacturing of targeted drug-delivery vehicles. Due to their extreme thermal instability, conventional purification techniques like silica gel chromatography or vacuum distillation are fundamentally incompatible and highly dangerous.

This guide provides field-proven, self-validating protocols to safely isolate, purify, and stabilize these volatile mixtures.

Incident Response & Troubleshooting FAQs

Q1: My crude mixture is violently outgassing during rotary evaporation. What is happening and how do I stop it? A1: Immediate action: Remove the flask from the water bath, vent the system, and submerge the flask in an ice-water bath (0°C). Causality: You are witnessing a Self-Accelerating Decomposition (SADT) event. Carboxylatooxy carbonates possess a highly labile O-O peroxide bond. Applying heat—even ambient room temperature for some derivatives—induces homolytic cleavage, generating alkoxycarbonyloxy radicals. These radicals rapidly decarboxylate, releasing CO2​ gas and highly exothermic energy, which further accelerates the decomposition of the remaining batch[2]. Rotary evaporation concentrates the mixture while applying heat, creating a perfect storm for thermal runaway.

Degradation Peroxy Carboxylatooxy Carbonate (Peroxydicarbonate Core) Radical Alkoxycarbonyloxy Radicals (2 ROCOO•) Peroxy->Radical Thermal Cleavage (> 10°C) CO2 Carbon Dioxide (CO2 Gas Evolution) Radical->CO2 Decarboxylation Alkoxy Alkoxy Radicals (2 RO•) Radical->Alkoxy Decarboxylation SADT Self-Accelerating Decomposition (SADT) Alkoxy->SADT Exothermic Chain Reaction

Fig 1. Thermal degradation pathway of carboxylatooxy carbonates leading to SADT.

Q2: If I cannot use chromatography or distillation, how do I remove unreacted chloroformates, hydrogen peroxide, and base? A2: You must rely on low-temperature liquid-liquid phase separation. By exploiting the differential solubility of the organic peroxydicarbonate and the aqueous byproducts at near-freezing temperatures (0°C to 15°C), you can wash the mixture with cold aqueous salt solutions. This quenches the reaction and removes water-soluble impurities without inducing thermal stress[3].

Q3: Even after a successful cold wash, my purified product degrades within 24 hours at room temperature. How can I extend its shelf life? A3: Pure carboxylatooxy carbonates are inherently unstable. To extend shelf life, you must dope the purified organic layer with a chemical stabilizer immediately after drying. Diesters of unsaturated dicarboxylic acids (e.g., diethyl maleate) or organic hydroperoxides (e.g., tert-butyl hydroperoxide) act as radical scavengers. They intercept the initial alkoxy radicals formed during trace decomposition, breaking the exothermic chain reaction before it reaches the SADT threshold[4].

Quantitative Data: Stability & SADT Profiles

To understand the necessity of stabilization, compare the SADT of unstabilized versus stabilized peroxydicarbonate mixtures. The SADT is the lowest ambient temperature at which a self-accelerating decomposition may occur in a packaged substance. Operating above the SADT without stabilizers will result in rapid degradation and potential container rupture.

Carboxylatooxy Carbonate DerivativeUnstabilized SADT (°C)Stabilizer AddedStabilizer Conc.Stabilized SADT (°C)
Di-2-ethylhexyl peroxydicarbonate0 °Ctert-Butyl hydroperoxide (TBHP)1.92 eq%+15 °C
Diisopropyl peroxydicarbonate (IPP)~10 °CDiethyl maleate30 wt%> 25 °C
Dimyristyl peroxydicarbonate~20 °C2-Hydroperoxy-2,4,4-trimethyl pentane1.50 eq%> 35 °C

Data synthesized from standardized heat accumulation storage tests[4].

Standard Operating Procedure (SOP): Low-Temperature Purification

This self-validating protocol ensures the safe isolation of dialkyl peroxydicarbonates. The system validates itself: if Step 2 is performed correctly, the organic layer will remain clear and phase separation in Step 3 will be sharp, indicating the successful removal of emulsion-causing impurities.

Workflow Start Crude Mixture PhaseSep Phase Sep (0-15°C) Start->PhaseSep Wash Cold Salt Wash (Remove H2O2) PhaseSep->Wash Dry Desiccant Drying (Na2SO4) Wash->Dry Stab Add Stabilizer (e.g. TBHP) Dry->Stab Store Cryo Storage (-20°C) Stab->Store

Fig 2. Step-by-step low-temperature purification and stabilization workflow.

Step-by-Step Methodology:
  • Phase Separation (0°C - 15°C): Upon completion of the synthesis reaction, immediately halt agitation. Allow the reaction mass to settle into an upper organic layer (containing the carboxylatooxy carbonate) and a lower aqueous layer for 15-30 minutes while maintaining the reactor jacket temperature strictly between 5°C and 15°C[3].

  • Cold Aqueous Salt Wash: Draw off and safely discard the lower aqueous layer. Introduce an equal volume of a pre-chilled (5°C) saturated sodium chloride (NaCl) solution to the organic layer. Agitate gently for 5 minutes, then allow the phases to separate. This step extracts residual hydrogen peroxide and unreacted base.

  • Cryogenic Desiccant Drying: Transfer the wet organic layer to a pre-chilled vessel. Add 5% by weight of anhydrous sodium sulfate ( Na2​SO4​ ). Stir gently at 0°C to 15°C for 20 minutes. The desiccant will visibly clump as it absorbs residual water.

  • Filtration: Filter the mixture through a coarse sintered glass funnel (pre-chilled) under a gentle nitrogen atmosphere to remove the spent desiccant[3].

  • In-Situ Stabilization: Immediately add a stabilizing effective amount (e.g., 1.0 - 2.0 eq%) of an organic hydroperoxide (like TBHP) or diethyl maleate to the dry filtrate[4]. Swirl to ensure homogeneous distribution.

  • Cryogenic Storage: Pack the stabilized liquid in vented polyethylene containers (never use tightly sealed glass, which poses a shrapnel risk) and immediately transfer to a spark-free freezer maintained between -25°C and -5°C.

References

  • Title: Carboxylatooxy carbonate | C2O6-2 | CID 21867852 Source: PubChem, National Institutes of Health (NIH) URL: [Link]

  • Title: Stabilized organic peroxydicarbonate compositions (US6846888B2)
  • Title: Stabilized peroxydicarbonate composition (US5155192A)
  • Title: The Reaction of Diisopropyl Peroxydicarbonate with N,N-Dimethylaniline and N-Methyldiphenylamine Source: The Journal of Organic Chemistry (1966) URL: [Link]

Sources

Reference Data & Comparative Studies

Validation

Green Synthesis Reagents: Carboxylatooxy Carbonate vs. Dimethyl Carbonate (DMC)

As the pharmaceutical and polymer industries pivot toward sustainable chemistry, carbon dioxide ( CO2​ ) has emerged as a foundational building block for green reagents. Two of the most critical CO2​ -derived reagents ar...

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Author: BenchChem Technical Support Team. Date: April 2026

As the pharmaceutical and polymer industries pivot toward sustainable chemistry, carbon dioxide ( CO2​ ) has emerged as a foundational building block for green reagents. Two of the most critical CO2​ -derived reagents are Dimethyl Carbonate (DMC) and Carboxylatooxy Carbonate (the IUPAC designation for the peroxydicarbonate anion, C2​O62−​ ). While both share a structural lineage tied to carbonate chemistry, they serve fundamentally divergent roles in synthetic workflows.

This guide provides an objective, data-driven comparison of these two reagents, detailing their mechanistic paradigms, experimental protocols, and applications in advanced synthesis.

Chemical Identity & Mechanistic Paradigms

Dimethyl Carbonate (DMC): The Green Electrophile

DMC ( (CH3​O)2​CO ) is a highly stable, halogen-free solvent and reagent that replaces hypertoxic electrophiles like phosgene and dimethyl sulfate[1]. Its utility lies in its tunable reactivity, which is strictly temperature-dependent:

  • Low Temperature (<90°C): Undergoes BAc​2 (bimolecular acyl-oxygen) cleavage, acting as a carboxymethylating agent[2].

  • High Temperature (>90°C): Undergoes BAl​2 (bimolecular alkyl-oxygen) cleavage, acting as a potent methylating agent[2].

  • Causality: The reaction is entropically driven. Nucleophilic attack on DMC releases stable leaving groups— CO2​ and methanol—pushing the reaction forward irreversibly without generating toxic byproducts[3].

Carboxylatooxy Carbonate ( C2​O62−​ ): The Green Oxidant

Carboxylatooxy carbonate consists of two carbonate moieties linked by a reactive peroxide bridge ( [O−]C(=O)OOC(=O)[O−] )[4]. It replaces hazardous heavy-metal oxidants and unstable organic peroxides.

  • Mechanism: Under mild thermal or electrochemical conditions, the O-O bond undergoes homolytic cleavage to generate highly reactive carbonate radicals ( ∙CO3−​ )[4][5].

  • Causality: These radicals act as powerful hydrogen-atom abstractors and oxidants. Because the ultimate decomposition products are simply inert carbonate salts and CO2​ , it leaves zero toxic trace in the reaction matrix, making it ideal for clean depolymerization and radical initiation[4].

Synthesis_Pathways cluster_DMC Dimethyl Carbonate (DMC) Pathway cluster_Peroxy Carboxylatooxy Carbonate Pathway CO2 Carbon Dioxide (CO2) Abundant Green Feedstock Cat Methanol + CeO2 Catalyst (Thermodynamic Shift) CO2->Cat Electro O2 Reduction in Ionic Liquid (Superoxide Generation) CO2->Electro DMC Dimethyl Carbonate (CH3O)2CO Cat->DMC Peroxy Carboxylatooxy Carbonate C2O6(2-) Electro->Peroxy

Divergent green synthesis pathways from CO2 to DMC and Carboxylatooxy Carbonate.

Performance Comparison & Experimental Data

The following table summarizes the quantitative and operational differences between the two reagents based on recent pilot-scale and laboratory data.

ParameterDimethyl Carbonate (DMC)Carboxylatooxy Carbonate ( C2​O62−​ )
IUPAC / Chemical Formula Dimethyl carbonate / (CH3​O)2​CO Peroxydicarbonate / C2​O62−​
Primary Synthetic Role Green solvent, methylating & carboxymethylating agentHalogen-free oxidant, radical polymerization initiator
Green Synthesis Route Catalytic condensation of CO2​
  • Methanol
Electrosynthesis from CO2​
  • Superoxide ( O2∙−​ )
  • Hazardous Reagents Replaced Phosgene, Dimethyl Sulfate, Methyl HalidesHeavy-metal oxidants, unstable organic peroxides
    Thermodynamic Stability Highly stable (can be stored indefinitely at RT)Thermally labile (Half-life ~69 min at RT; requires in situ use)
    Activation Mechanism BAc​2 (low temp) or BAl​2 (high temp) cleavageHomolytic O-O bond cleavage yielding ∙CO3−​ radicals

    Self-Validating Experimental Protocols

    To ensure scientific integrity, the following protocols detail the optimal generation and utilization of these reagents, emphasizing the mechanistic causality behind each step.

    Protocol A: Green Synthesis of DMC via CeO2​ and 2-Cyanopyridine

    The direct synthesis of DMC from CO2​ and methanol is notoriously difficult due to the thermodynamic limitation of water byproduct formation ( 2CH3​OH+CO2​⇌(CH3​O)2​CO+H2​O )[6].

    • Catalyst Loading: Load a CeO2​ catalyst into a high-pressure reactor. Causality: CeO2​ provides mild acidic and basic sites necessary to activate CO2​ into bidentate carbonate species and dissociate methanol into methoxy intermediates[7].

    • Reagent Addition: Introduce methanol, CO2​ (pressurized to 8 MPa), and a stoichiometric amount of 2-cyanopyridine[6][7].

    • Thermodynamic Shifting (Self-Validation): Heat the reactor to 90°C. Causality: As the reaction proceeds, the generated water immediately hydrolyzes 2-cyanopyridine into 2-picolinamide. This continuous, in situ chemical dehydration acts as a thermodynamic sink, shifting the Le Chatelier equilibrium entirely toward DMC and preventing catalyst deactivation[6].

    Protocol B: In Situ Electrosynthesis of Carboxylatooxy Carbonate

    Because carboxylatooxy carbonate decomposes rapidly at room temperature (half-life of ~69 minutes), it must be generated in situ for oxidation workflows[4].

    • Electrochemical Cell Setup: Assemble an undivided cell utilizing a boron-doped diamond (BDD) anode and a stainless steel cathode[4]. Causality: The BDD anode provides a high overpotential for water oxidation, effectively suppressing unwanted oxygen evolution and favoring the anodic oxidation of carbonate[4].

    • Solvent Selection: Utilize a bis(trifluoromethylsulfonyl)imide [TFSI−] based ionic liquid (IL) saturated with CO2​ and O2​ [5].

    • Superoxide Generation: Apply potential to reduce O2​ to the superoxide radical ( O2∙−​ ). Causality: Unlike common imidazolium-based ILs (which react destructively with superoxide to form imidazolones), [TFSI−] is chemically inert. This stabilizes the superoxide, allowing it to act as a nucleophile and attack CO2​ to successfully yield the C2​O62−​ anion[5].

    Mechanism cluster_DMC_Mech DMC: Nucleophilic Substitution cluster_Peroxy_Mech Carboxylatooxy Carbonate: Oxidation DMC_Mol DMC BAl2 BAl2 Cleavage (>90°C) DMC_Mol->BAl2 Nuc Nucleophile (R-OH) Nuc->BAl2 Prod1 Methylated Product + CO2 + MeOH BAl2->Prod1 Peroxy_Mol Carboxylatooxy Carbonate Homolytic Homolytic O-O Cleavage Peroxy_Mol->Homolytic Radical Carbonate Radicals (•CO3-) Homolytic->Radical Prod2 Oxidized Substrate (e.g., Lignin) Radical->Prod2

    Mechanistic action: DMC nucleophilic substitution vs. carboxylatooxy carbonate radical cleavage.

    Applications in Drug Development & Polymer Science

    DMC in Bio-based Platform Chemicals: In pharmaceutical and materials development, DMC is heavily utilized for the green synthesis of isosorbide (a renewable bicyclic diol). When reacted with D-sorbitol in the presence of a base (like DBU) at 90°C, DMC acts as a clean dehydrating and cyclizing agent, forming high-yield isosorbide without the need for toxic halogenated acids[2].

    Carboxylatooxy Carbonate in Polymerization: Derivatives of carboxylatooxy carbonate (such as bis(tert-butylcyclohexyl) peroxydicarbonate) are critical in the Organometallic-Mediated Radical Copolymerization (OMRcP) of fluoropolymers. For example, in the copolymerization of vinylidene fluoride (VDF) and 2,3,3,3-tetrafluoroprop-1-ene (1234yf), the peroxydicarbonate initiator allows for precise control over molecular weight and dispersity (Đ ranging from 1.33 to 1.47) while avoiding the toxic residues left by traditional radical initiators[8].

    Sources

    Comparative

    FTIR peak assignment for carboxylatooxy carbonate functional groups

    Analytical Comparison Guide: FTIR Sampling Techniques for the Characterization of Carboxylatooxy Carbonate Functional Groups As a Senior Application Scientist, I frequently consult with researchers struggling to spectros...

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    Author: BenchChem Technical Support Team. Date: April 2026

    Analytical Comparison Guide: FTIR Sampling Techniques for the Characterization of Carboxylatooxy Carbonate Functional Groups

    As a Senior Application Scientist, I frequently consult with researchers struggling to spectroscopically characterize highly reactive, transient functional groups. The carboxylatooxy carbonate group—systematically known as the peroxydicarbonate moiety (R-O-C(=O)-O-O-C(=O)-O-R) or the C₂O₆²⁻ anion—is a prime example. Widely utilized as free-radical initiators in polymer synthesis (e.g., diethyl peroxydicarbonate, DEPDC) and observed as critical intermediates in Li-O₂ battery electrolyte degradation[1], these compounds are notoriously difficult to analyze due to their extreme thermal lability.

    This guide provides the definitive FTIR peak assignments for carboxylatooxy carbonates and objectively compares the performance of In-Situ Attenuated Total Reflectance (ATR-FTIR) versus Ex-Situ Transmission FTIR for their characterization.

    Spectral Fingerprint: FTIR Peak Assignments

    The carboxylatooxy carbonate functional group exhibits highly characteristic vibrational modes. The presence of two electron-withdrawing carbonyl groups linked by a delicate peroxide bridge results in distinct spectral shifts compared to standard carbonates or peroxides.

    Table 1: Quantitative FTIR Peak Assignments for Carboxylatooxy Carbonates

    Vibrational ModeWavenumber Range (cm⁻¹)Diagnostic Significance & Causality
    ν(C=O) (Carbonyl Stretch)1780 – 1815 cm⁻¹Primary Identifier: The strong, sharp absorption is shifted to higher wavenumbers than standard carbonates due to the electronegativity of the adjacent peroxidic oxygens[2]. For example, dicyclododecyl peroxydicarbonate exhibits this peak precisely at 1790 cm⁻¹[3].
    ν(C-O) (Ester/Carbonate Stretch)1250 – 1262 cm⁻¹Secondary Identifier: Represents the stretching of the carbon-oxygen single bonds within the carbonate substructure[4].
    ν(O-O) (Peroxide Symmetric Stretch)844 – 895 cm⁻¹Confirmation of Peroxide Linkage: This symmetric stretch definitively confirms the intact carboxylatooxy carbonate structure. The isolated C₂O₆²⁻ anion in ionic liquids shows this peak at ~844 cm⁻¹[5], while alkyl derivatives typically appear closer to 895 cm⁻¹[3].

    Product & Technique Comparison: ATR-FTIR vs. Transmission FTIR

    Because the O-O bond in carboxylatooxy carbonates is exceptionally weak, these compounds undergo rapid decarboxylation at room temperature. The choice of FTIR sampling technique dictates whether you are measuring the intact molecule or its decomposition products.

    Table 2: Performance Comparison of FTIR Modalities

    MetricIn-Situ ATR-FTIR (e.g., Diamond Probe)Ex-Situ Transmission FTIR (e.g., KBr Pellet / Liquid Cell)
    Thermal Degradation Risk Low: Analyzed directly in the reaction matrix under controlled temperature/pressure.High: Sample preparation (grinding, transferring) exposes the sample to ambient heat and friction.
    Kinetic Monitoring Excellent: Capable of real-time tracking of the 1780 cm⁻¹ peak decay to calculate decomposition rate constants[4].Poor: Strictly limited to static, "snapshot" analysis.
    Signal-to-Noise Ratio (Trace ID) Moderate: Pathlength is limited by the evanescent wave penetration depth (typically 1-2 µm).High: Longer pathlengths allow for the detection of trace impurities.
    Best Use Case Reaction monitoring, kinetic studies, and analysis of highly unstable initiators (e.g., DEPDC)[4].High-resolution structural confirmation of stable derivatives synthesized at cryogenic temperatures.

    Experimental Methodologies

    To ensure scientific integrity, the following protocols are designed as self-validating systems.

    Protocol A: Real-Time Kinetic Monitoring using In-Situ ATR-FTIR

    Use this protocol for thermally unstable carboxylatooxy carbonates like diethyl peroxydicarbonate (DEPDC).

    • System Purging and Background Acquisition:

      • Action: Insert the diamond ATR probe into the high-pressure reactor. Pressurize the system with the background solvent (e.g., supercritical CO₂) and heat to the target reaction temperature (e.g., 50°C). Acquire a background spectrum (128 scans, 4 cm⁻¹ resolution).

      • Causality: Supercritical fluids and solvents exhibit pressure- and temperature-dependent spectral shifts. Taking the background under exact reaction conditions prevents the subtraction artifacts that commonly obscure the 1250 cm⁻¹ ν(C-O) region.

    • Initiator Injection:

      • Action: Inject the carboxylatooxy carbonate solution into the reactor using a high-pressure syringe pump.

    • Continuous Spectral Acquisition:

      • Action: Program the FTIR software to acquire spectra continuously every 15 seconds.

      • Causality: Because the half-life of these peroxydicarbonates is remarkably short at elevated temperatures, rapid acquisition is required to capture the exponential decay of the 1780 cm⁻¹ ν(C=O) peak[4].

    • Validation Checkpoint: Ensure that as the 1780 cm⁻¹ peak decreases, a corresponding increase in the 2335 cm⁻¹ region (asymmetric stretch of generated CO₂) is observed. This mass-balance correlation validates that the signal loss is due to homolytic cleavage and decarboxylation, not probe fouling.

    Protocol B: High-Resolution Transmission FTIR for Stable Derivatives

    Use this protocol for isolated, sterically hindered derivatives like bis(4-tert-butylcyclohexyl) peroxydicarbonate[2].

    • Cryogenic Sample Preparation:

      • Action: Pre-chill the agate mortar, pestle, and KBr powder in a desiccated freezer (-20°C). Gently mix 1 mg of the peroxydicarbonate with 100 mg of KBr.

      • Causality: Grinding peroxydicarbonates at room temperature introduces localized frictional heating, which can trigger spontaneous, auto-accelerating decomposition. Cryogenic preparation mitigates this risk.

    • Pressing and Spectral Acquisition:

      • Action: Press the KBr mixture into a pellet using a hydraulic press (10 tons) for exactly 1 minute. Immediately transfer to the benchtop FTIR spectrometer sample compartment (purged with dry N₂).

    • Validation Checkpoint: Examine the baseline between 2300–2400 cm⁻¹. If a sharp peak at 2335 cm⁻¹ (trapped CO₂) is present in the solid pellet, the sample has undergone partial thermal degradation during preparation, and the protocol must be repeated at a lower temperature.

    Visualizing the Analytical Workflow

    The following diagram illustrates the logical decision matrix and workflow for analyzing carboxylatooxy carbonates, highlighting the divergence between kinetic tracking and static identification.

    G cluster_ATR In-Situ ATR-FTIR (Preferred for Kinetics) cluster_Trans Ex-Situ Transmission FTIR (Preferred for Trace ID) Start Carboxylatooxy Carbonate Analysis Workflow ATR_Prep Direct Injection into High-Pressure Reactor Start->ATR_Prep Trans_Prep Cryogenic Sample Prep (Liquid Cell/KBr) Start->Trans_Prep ATR_Scan Real-Time Spectral Acquisition (Diamond ATR Probe) ATR_Prep->ATR_Scan ATR_Result Kinetic Tracking of C=O (1780 cm⁻¹) & O-O (844 cm⁻¹) ATR_Scan->ATR_Result Trans_Scan Static Spectral Acquisition (Benchtop Spectrometer) Trans_Prep->Trans_Scan Trans_Result High-Resolution Peak Assignment (Risk of Thermal Degradation) Trans_Scan->Trans_Result

    Caption: Comparative analytical workflows for the characterization of carboxylatooxy carbonates.

    References

    • Halilu, A., et al. "In Situ Electrosynthesis of Peroxydicarbonate Anion in Ionic Liquid Media Using Carbon Dioxide/Superoxide System." ACS Applied Materials & Interfaces, 2019.5

    • Benchchem. "Bis(4-tert-butylcyclohexyl) peroxydicarbonate | 15520-11-3." Benchchem Product Database. 2

    • Xu, J. "Synthesis of Light-Selective Poly(ethylene-co-vinyl acetate) Nanofilms in Supercritical Carbon Dioxide." Western University Electronic Thesis and Dissertation Repository, 2011.4

    • Komai, T., et al. "Dicyclododecyl peroxydicarbonate." United States Patent US4137252A, 1979. 3

    • Freunberger, S. A., et al. "Reactions in the Rechargeable Lithium–O2 Battery with Alkyl Carbonate Electrolytes." Journal of the American Chemical Society, 2011.1

    Sources

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